molecular formula C8H12O B15241783 Bicyclo[3.2.0]heptane-6-carbaldehyde

Bicyclo[3.2.0]heptane-6-carbaldehyde

Cat. No.: B15241783
M. Wt: 124.18 g/mol
InChI Key: YYHPJAXFEADCQW-UHFFFAOYSA-N
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Description

Bicyclo[320]heptane-6-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a seven-membered ring fused with a three-membered ring, and an aldehyde functional group attached to the six-carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]heptane-6-carbaldehyde can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic hydrolysis of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources can yield the desired compound with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce high-purity products. The use of biocatalysts, such as lipases, in these processes ensures the selective formation of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Bicyclo[3.2.0]heptane-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[3.2.0]heptane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]heptane-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This functional group also makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-6-carbaldehyde

InChI

InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2

InChI Key

YYHPJAXFEADCQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)C=O

Origin of Product

United States

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